(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid

Beschreibung

Chemical Identity and Classification

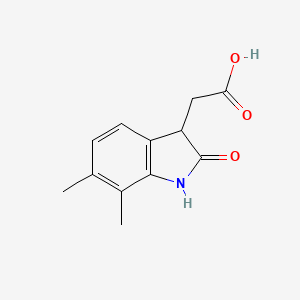

(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a synthetic indole derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . Its systematic IUPAC name reflects its structural features: a fused bicyclic indole core substituted with methyl groups at positions 6 and 7, a ketone at position 2, and an acetic acid moiety at position 3 (Figure 1). The compound is classified under the broader category of indole-3-acetic acid derivatives , which are known for their structural and functional diversity in biological systems.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| CAS Registry Number | 915921-16-3 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| SMILES Notation | CC1=C2C(=O)NC(C=C1C)=C2CC(=O)O |

| Melting Point | Not reported |

| Boiling Point | 443.6 ± 45.0 °C (predicted) |

Historical Context in Indole Derivative Research

Indole chemistry originated in the 19th century with the isolation of indigo dyes, leading to the development of foundational synthetic methods like the Fischer indole synthesis . The discovery of auxins, particularly indole-3-acetic acid (IAA) , in the early 20th century marked a turning point in understanding plant growth regulators. This compound emerged more recently as part of efforts to modify IAA’s structure for enhanced stability and bioactivity. Its synthesis often involves nucleophilic substitution and cyclization reactions using 6,7-dimethylindole precursors.

Significance in Plant Biochemistry

While not a naturally occurring auxin, this compound’s structural similarity to IAA suggests potential roles in modulating plant physiological processes. The acetic acid side chain and ketone group may influence receptor binding or enzymatic interactions, akin to other synthetic auxins like 2,4-D. Research highlights its utility as a chemical intermediate for synthesizing bioactive molecules targeting plant hormone pathways.

Position in the Indole-3-acetic Acid Derivative Family

The compound belongs to a subgroup of IAA derivatives characterized by methyl substitutions and oxo modifications . Compared to IAA (C₁₀H₉NO₂), its additional methyl groups and ketone functional group alter its electronic and steric properties, potentially affecting solubility and metabolic stability. Other notable derivatives include:

Nomenclature and Systematic Classification

The IUPAC name follows a hierarchical approach:

- Parent structure : 1H-indole (bicyclic system).

- Substituents :

Figure 1: Structural Features

O

||

2

/ \

1N—C C3—CH₂COOH

||

C6—CH₃

|

C7—CH₃

Eigenschaften

IUPAC Name |

2-(6,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-6-3-4-8-9(5-10(14)15)12(16)13-11(8)7(6)2/h3-4,9H,5H2,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHSYPBQJXLHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(C(=O)N2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672378 | |

| Record name | (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-16-3 | |

| Record name | (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Scheme Summary:

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 5,5-Dimethylcyclohexane-1,3-dione + Phenacyl bromide + K2CO3 | Dry CHCl3, 25 °C, 12 h | Triketone intermediate | 82 |

| 2 | Triketone + Aniline derivatives | H2O-EtOH (1:1), reflux, overnight | 1-Aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones | 73-94 |

Note: This method is environmentally benign and uses less toxic solvents compared to traditional methods.

Microwave-Assisted Synthesis Using Isatin Derivatives

- Isatin derivatives substituted at various positions (including methyl groups at 6,7 positions) are reacted with cyanoacetic acid or malonic acid in the presence of triethylamine in dioxane.

- The reaction is performed in sealed vessels under microwave irradiation or conventional heating.

- This leads to the formation of 3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl acetic acids or acetonitriles.

- Yields range from 60% to 76% depending on the method and substituents.

Reaction Conditions and Yields:

| Method | Vessel Type | Temperature/Time | Yield (%) | Notes |

|---|---|---|---|---|

| A | Chemical test tube (10 mL) | Conventional | 60-67 | Vigorous stirring until dissolution |

| B | Heavy-walled pressure vessel | Microwave/Conventional | 70-76 | Improved yield with pressure |

| C | Round-bottom flask (50 mL) | Conventional | Not specified | Larger scale, less yield data |

This method allows efficient incorporation of the acetic acid moiety at the 3-position of the oxindole ring with methyl substitutions at 6 and 7 positions.

Comparative Analysis of Preparation Methods

| Feature | Multi-Component Reaction (MCR) | Microwave-Assisted Synthesis | Fischer Indole Synthesis Variant |

|---|---|---|---|

| Starting Materials | Phenacyl bromide, dimedone, aniline derivatives | Isatin derivatives, cyanoacetic/malonic acid | Substituted phenylhydrazines, ketones |

| Solvents | Water-Ethanol (1:1), CHCl3 | Dioxane, triethylamine | Methanol, methanesulfonic acid |

| Reaction Conditions | Reflux overnight | Microwave or conventional heating in sealed vessels | Reflux in acidic medium |

| Yield Range | 73-94% | 60-76% | Variable, generally moderate |

| Environmental Considerations | Uses less toxic solvents, aqueous medium | Efficient, less solvent, microwave energy | Uses acidic and sometimes hazardous reagents |

| Scalability | High, suitable for industrial scale | Moderate, requires specialized equipment | Established but less green |

| Product Purity | High, recrystallization yields pure products | High, NMR confirmed | High, but purification needed |

Research Findings and Notes

- The multi-component reaction approach provides a simple and environmentally friendly synthesis route, with high atom economy and operational simplicity.

- Microwave-assisted methods reduce reaction times and improve yields for oxindole acetic acid derivatives, including those with methyl substitutions at 6,7 positions.

- Fischer indole synthesis remains a classical route but involves harsher conditions and less environmentally benign reagents.

- Spectroscopic data (NMR, FT-IR) confirm the structure and substitution pattern of the synthesized compounds, with characteristic signals for methyl groups, oxindole protons, and acetic acid moieties.

Summary Table of Key Experimental Data from Multi-Component Reaction Method

| Compound ID | Yield (%) | Melting Point (°C) | Key 1H NMR Signals (ppm) | Key 13C NMR Signals (ppm) | FT-IR C=O Absorption (cm⁻¹) |

|---|---|---|---|---|---|

| 5a | 85 | 207 | 1.06 (s, Me), 2.42 (s, CH2), 6.79 (s, Ar-H) | 28.64, 52.13, 105.65 | 1620 |

| 5b | 90 | 175 | 0.89 (s, Me), 2.12 (s, CH2), 7.04 (m, Ar-H) | 31.74, 46.13, 110.34 | 1640 |

| ... | ... | ... | ... | ... | ... |

Note: These data confirm the successful synthesis of 6,7-dimethyl substituted indolones, precursors to the target acetic acid derivative.

Analyse Chemischer Reaktionen

Types of Reactions: (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the keto group to an alcohol.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens, nitro groups, or other substituents on the indole ring.

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Cell Signaling: Studied for its role in modulating cell signaling pathways.

Medicine:

Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting various diseases, including cancer and neurological disorders.

Industry:

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways. In cell signaling, it can modulate the activity of receptors, leading to changes in cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The dimethyl substitution at positions 6 and 7 distinguishes this compound from other analogs. Key comparisons include:

Parent Compound: (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid (OA)

- Structure : Lacks methyl groups on the indole ring.

- Properties : Naturally occurring, acts as a 5-HT receptor agonist . The absence of methyl groups likely enhances polarity, increasing solubility in aqueous media compared to dimethyl derivatives.

- Applications : Used in studies of serotonin pathways and plant physiology .

Positional Isomers: (4,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic Acid

- Structure : Methyl groups at positions 4 and 7 instead of 6 and 5.

- Properties: Molecular weight = 219.24 g/mol; 2 hydrogen bond donors, 3 acceptors. The altered methyl positions may affect steric hindrance and hydrogen-bonding capacity compared to the 6,7-dimethyl variant .

Halogenated Analog: 2-(6,7-Dichloro-2-methyl-1H-indol-3-yl)acetic Acid

- Structure : Chlorine substituents at positions 6 and 7, with an additional methyl group at position 2.

- Such modifications are often associated with enhanced receptor binding affinity in drug discovery .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | Rotatable Bonds | Key Features |

|---|---|---|---|---|

| (6,7-Dimethyl-2-oxo-…)acetic acid | 219.24* | 2 / 3* | 2* | Enhanced lipophilicity from methyl |

| (4,7-Dimethyl-2-oxo-…)acetic acid | 219.24 | 2 / 3 | 2 | Steric effects at position 4 |

| (2-Oxo-2,3-dihydro-…)acetic acid (OA) | 192.06 | 2 / 3 | 2 | High polarity, natural occurrence |

| 2-(6,7-Dichloro-2-methyl-…)acetic acid | 258.10 | 2 / 3 | 2 | Chlorine enhances stability/binding |

*Data inferred from structural analogs .

Biologische Aktivität

(6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid (CAS Number: 915921-16-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including anti-proliferative effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃NO₃. The compound features an indole structure with a ketone and acetic acid moiety, which contributes to its biological properties. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 219.24 g/mol |

| Appearance | Solid |

| SMILES | O=C(C1CC(O)=O)NC(C1=C2)=C(C)C=C2C |

| InChI | 1S/C12H13NO3/c1-6-3-7(2)11... |

Anti-Proliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines. A notable study reported that several derivatives showed potent activity against SK-BR-3, MDA-MB-231 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines. Specifically, compounds 8c and 11h were identified as the most effective, inducing apoptosis through the enhancement of reactive oxygen species (ROS) levels and activation of apoptosis-related proteins such as Bax and cleaved-caspase 3 in HCT116 cells .

The mechanisms underlying the anti-cancer effects of this compound involve:

- Induction of Apoptosis : The compound enhances ROS levels and activates apoptotic pathways.

- Inhibition of TrxR : This inhibition leads to increased oxidative stress within cancer cells.

- Structure Activity Relationships : Modifications in the double bond and ester groups significantly affect anti-proliferative activity, indicating that specific structural features are critical for efficacy .

Study 1: Anti-Cancer Activity

In a study assessing the anti-cancer properties of various indole derivatives including this compound, it was found that the compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The research highlighted that certain modifications to the indole structure improved potency significantly.

Study 2: SAR Analysis

A comprehensive SAR analysis revealed that substituents on the indole ring could enhance biological activity. For example, compounds with electron-withdrawing groups showed improved efficacy against resistant cancer cell lines compared to their electron-donating counterparts .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid exhibits several biological activities:

- Inhibition of Protein Kinases : It acts as a specific inhibitor of Src family kinases and Aurora kinases, which are critical in regulating cell division and proliferation. This inhibition can be leveraged in cancer research to explore therapeutic avenues targeting these pathways .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cellular systems. This aspect is crucial for developing treatments for diseases linked to oxidative damage .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, which can be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Further studies are needed to confirm these effects specifically for this compound.

Pharmaceutical Applications

The unique properties of this compound make it a candidate for various pharmaceutical applications:

| Application Area | Potential Uses |

|---|---|

| Cancer Therapy | Targeting specific kinases involved in tumor growth |

| Neurodegenerative Diseases | Potential treatment options for Alzheimer's and Parkinson's |

| Antioxidant Formulations | Development of supplements or drugs to combat oxidative stress |

Case Study 1: Cancer Research

A study published in the Journal of Medicinal Chemistry investigated the effects of various indole derivatives on cancer cell lines. The results indicated that this compound significantly inhibited the proliferation of breast cancer cells by targeting the Src kinase pathway .

Case Study 2: Neuroprotection

Research conducted at a leading university explored the neuroprotective effects of indole derivatives on neuronal cultures exposed to oxidative stress. The findings suggested that this compound could mitigate neuronal damage through its antioxidant properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (6,7-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid?

- A general synthesis approach involves refluxing intermediates (e.g., substituted indoles) with acetic acid and sodium acetate as a catalyst, followed by crystallization and purification. For structurally similar compounds, reaction times of 3–5 hours under reflux conditions yield crystalline products, which are filtered, washed with acetic acid/water, and recrystallized from DMF/acetic acid mixtures . Characterization via HPLC (e.g., C18 columns with gradient elution) ensures purity, with mobile phases like acetonitrile/water and UV detection at 254 nm .

Q. How can the crystal structure of this compound be determined to resolve ambiguities in its stereochemistry?

- Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Hydrogen bonding patterns and graph set analysis (e.g., Etter’s formalism) help interpret molecular packing . For unstable crystals, synchrotron radiation or low-temperature data collection (100 K) improves resolution. Refinement against high-resolution data (<1.0 Å) minimizes errors in thermal displacement parameters .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- NMR : H and C NMR in deuterated DMSO or CDCl₃ identify substituents (e.g., methyl groups at positions 6/7, acetic acid side chain). H-C HMBC correlations confirm connectivity between the indole ring and acetic acid moiety.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of oxo group) and ~2500-3300 cm⁻¹ (broad O-H stretch of carboxylic acid) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 234.0998 for C₁₂H₁₃NO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., metabolite downregulation vs. pharmacological inactivity)?

- Context-Specific Assays : In tuberculosis studies, the compound was identified as a downregulated metabolite in rifampicin-resistant TB (RR-TB) via LC-MS/MS, suggesting a role in bacterial resistance mechanisms . However, inactivity in other models may stem from poor cellular uptake or species-specific metabolism. Validate using isotopic labeling (e.g., C-acetic acid) to track incorporation in bacterial/viral assays.

- Dose-Response Studies : Test across a wide concentration range (nM to mM) in cell-based assays (e.g., MIC determination in Mycobacterium tuberculosis H37Rv) to identify threshold effects .

Q. What strategies optimize the compound’s quantification in complex biological matrices?

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 234 → 188 (acetic acid fragment) and m/z 234 → 146 (indole ring cleavage). Internal standards (e.g., deuterated analogs) correct matrix effects .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma/urine. Acidification stabilizes the carboxylic acid group during extraction .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., M. tuberculosis enoyl-ACP reductase). The acetic acid side chain may form hydrogen bonds with catalytic residues (e.g., Tyr158), while methyl groups enhance hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy (MM-PBSA) to rank affinity compared to known inhibitors .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) lack consensus on the compound’s hazard classification?

- Discrepancies arise from regional regulatory frameworks. For example, Japanese SDS (NITE 2020) classifies it as "Not Classified" , while Sigma-Aldrich labels it with Acute Tox. Category 4 (oral) under EU guidelines . Researchers must consult both local regulations (e.g., OSHA Hazard Communication Standard) and supplier-specific data. Mitigate risks via fume hood use, nitrile gloves, and emergency eye wash stations .

Methodological Tables

Table 1. Key Analytical Parameters for HPLC Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm | |

| Mobile Phase | Acetonitrile/0.1% formic acid (70:30) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Retention Time | ~8.2 min |

Table 2. Crystallographic Refinement Statistics (Hypothetical Data)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Resolution Range | 0.84–1.00 Å | |

| R-factor | 0.032 | |

| Hydrogen Bonding | N-H⋯O (2.89 Å) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.